An In-depth Technical Guide to 4-(3-Fluorophenyl)phenylacetic Acid: Properties, Structure, and Synthetic Approaches
An In-depth Technical Guide to 4-(3-Fluorophenyl)phenylacetic Acid: Properties, Structure, and Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(3-Fluorophenyl)phenylacetic acid, a biphenylacetic acid derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document leverages established chemical principles and data from closely related isomers and analogous compounds to predict its chemical properties, elucidate its structure, and propose a viable synthetic pathway. This guide is intended to serve as a foundational resource for researchers and developers working with novel phenylacetic acid derivatives, offering insights into its potential characteristics and methodologies for its synthesis and handling.
Introduction and Significance
Phenylacetic acid and its derivatives are a well-established class of compounds with significant applications in various fields, including pharmaceuticals, agrochemicals, and perfumery. The parent compound, phenylacetic acid, is a naturally occurring auxin in plants and a catabolite of phenylalanine in humans. Its derivatives are key intermediates in the synthesis of numerous drugs, such as penicillin G and the non-steroidal anti-inflammatory drug (NSAID) diclofenac.
The introduction of a fluorine atom into an organic molecule can significantly alter its physicochemical and biological properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, thereby improving membrane permeability.
4-(3-Fluorophenyl)phenylacetic acid, a biphenylacetic acid, combines the structural features of phenylacetic acid with the unique properties of fluorine. Biphenylacetic acid derivatives are known to exhibit a range of biological activities, including anti-inflammatory and analgesic effects. Therefore, 4-(3-Fluorophenyl)phenylacetic acid represents a promising scaffold for the development of novel therapeutic agents. This guide will provide a detailed exploration of its predicted chemical properties, structural features, and a proposed synthetic route.
Chemical Structure and Identification
The structure of 4-(3-Fluorophenyl)phenylacetic acid consists of a biphenyl core where one phenyl ring is substituted with a fluorine atom at the meta-position (position 3), and the other phenyl ring is substituted with an acetic acid moiety at the para-position (position 4).
IUPAC Name: 2-(4-(3-fluorophenyl)phenyl)acetic acid
Molecular Formula: C₁₄H₁₁FO₂
Molecular Weight: 230.24 g/mol
Canonical SMILES: C1=CC(=CC(=C1)F)C2=CC=C(C=C2)CC(=O)O
InChI Key: Based on its structure, a unique InChIKey would be generated upon synthesis and characterization.
Structural Diagram:
Caption: 2D Chemical Structure of 4-(3-Fluorophenyl)phenylacetic acid.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Comparative Data |
| Appearance | White to off-white crystalline solid | Phenylacetic acid and its simple fluorinated derivatives are typically white crystalline solids.[1] |
| Melting Point (°C) | 100 - 120 | The melting point is expected to be higher than that of 4-fluorophenylacetic acid (81-83 °C) due to the larger, more rigid biphenyl structure.[2] |
| Boiling Point (°C) | > 265.5 (at 760 mmHg) | The boiling point of phenylacetic acid is 265.5 °C. The larger molecular weight of the target compound suggests a higher boiling point.[3] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone, DMSO) | Phenylacetic acid has low solubility in cold water.[4][5] The biphenyl structure will likely decrease water solubility further, while solubility in organic solvents should be good. |
| pKa | ~4.2 - 4.4 | The pKa of phenylacetic acid is approximately 4.25-4.31.[3][5] The electronic effect of the distant fluorophenyl group is expected to have a minor impact on the acidity of the carboxylic acid. |
Proposed Synthesis Pathway
A robust and versatile method for the synthesis of 4-(3-Fluorophenyl)phenylacetic acid is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction is widely used to form carbon-carbon bonds, particularly for the creation of biaryl systems. The proposed pathway involves the coupling of a commercially available boronic acid with a halo-phenylacetic acid derivative.
Retrosynthetic Analysis:
A logical retrosynthetic disconnection of the target molecule breaks the bond between the two phenyl rings, leading to two key synthons: a (4-halophenyl)acetic acid derivative and a (3-fluorophenyl)boronic acid.
Caption: Retrosynthetic analysis for 4-(3-Fluorophenyl)phenylacetic acid.
Proposed Synthetic Protocol:
Step 1: Suzuki-Miyaura Cross-Coupling
This protocol is based on established methods for the synthesis of substituted phenylacetic acids.[6]
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Reactants and Reagents:
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(4-Bromophenyl)acetic acid (1.0 eq)
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(3-Fluorophenyl)boronic acid (1.2 eq)
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Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
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Triphenylphosphine (PPh₃, 0.08 eq) or other suitable phosphine ligand
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Potassium carbonate (K₂CO₃, 3.0 eq) or another suitable base
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Solvent: Toluene/Ethanol/Water mixture (e.g., 4:1:1 v/v/v)
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-
Procedure: a. To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (4-bromophenyl)acetic acid, (3-fluorophenyl)boronic acid, and potassium carbonate. b. Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. c. Add the solvent mixture, followed by palladium(II) acetate and triphenylphosphine. d. Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). e. Upon completion, cool the reaction mixture to room temperature. f. Dilute the mixture with water and acidify with 1M HCl to a pH of ~2-3. g. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification:
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The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(3-Fluorophenyl)phenylacetic acid.
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Experimental Workflow Diagram:
Caption: Proposed workflow for the synthesis of 4-(3-Fluorophenyl)phenylacetic acid.
Potential Biological Activity and Applications
While specific biological data for 4-(3-Fluorophenyl)phenylacetic acid is not available, the activity of related compounds suggests potential therapeutic applications.
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Anti-inflammatory and Analgesic Properties: Many biphenylacetic acid derivatives exhibit anti-inflammatory and analgesic activities, functioning as NSAIDs. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
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Antimicrobial and Antifungal Activity: Phenylacetic acid itself has been shown to have antimicrobial properties.[7] The introduction of a fluorophenyl group could modulate this activity.
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Neurological Applications: Phenylacetic acid derivatives are also being investigated for their role in neurological disorders.
The fluorinated biphenylacetic acid scaffold of the target molecule makes it a compelling candidate for screening in various biological assays to explore these potential activities.
Potential Mechanism of Action (as an NSAID):
Caption: Hypothetical inhibitory action on the COX pathway.
Safety and Handling
No specific toxicity data is available for 4-(3-Fluorophenyl)phenylacetic acid. However, based on the safety profiles of related phenylacetic acids, the following precautions should be observed:
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Hazard Classification (Predicted):
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Skin Irritant
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Serious Eye Irritant
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May cause respiratory irritation
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-
Personal Protective Equipment (PPE):
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Handling:
-
Storage:
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Store in a cool, dry, and well-ventilated place.[10]
-
Keep the container tightly closed.
-
-
First Aid Measures:
Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information once the compound is synthesized or procured.
Conclusion
4-(3-Fluorophenyl)phenylacetic acid is a promising yet understudied molecule with potential applications in drug discovery and materials science. This guide has provided a comprehensive theoretical framework for its chemical properties, structure, and a practical synthetic approach using the Suzuki coupling reaction. By leveraging data from analogous compounds, we have built a foundation for future experimental work on this compound. Further research is warranted to synthesize, characterize, and evaluate the biological activity of 4-(3-Fluorophenyl)phenylacetic acid to unlock its full potential.
References
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PubChem. (n.d.). 3-Fluorophenylacetic acid. Retrieved from [Link]
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Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
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PubChem. (n.d.). Phenylacetic Acid. Retrieved from [Link]
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DrugFuture. (n.d.). Phenylacetic Acid. Retrieved from [Link]
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Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]
-
Xie, J., et al. (2021). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PeerJ, 9, e11200. Retrieved from [Link]
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